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CAS No.: 497855-95-5

Cat. No.: B1504337
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Technical Guide for Process Research & Development

Executive Summary & Molecular Analysis

1-Propyl-2-acetylimidazole (PAIl) is a functionalized imidazole derivative often utilized as a

specialized acyl transfer reagent or a pharmaceutical intermediate.[1] Its solubility profile is

governed by the interplay between the polar, hydrogen-bond-accepting imidazole-ketone core

and the lipophilic propyl chain.[1]

Understanding this profile is critical for:

Reaction Solvent Selection: Maximizing reactant concentration for kinetic efficiency.
Purification: Designing cooling crystallization or liquid-liquid extraction processes.[1]

Formulation: Ensuring stability in liquid delivery systems.

Structural Determinants of Solubility
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Feature

Chemical Moiety

Effect on Solubility

Core Polarity

Imidazole Ring + Acetyl Group

(
)

High affinity for polar aprotic
solvents (DMSO, DMF) and H-
bond donors (Alcohols).[1]

-Propyl Chain (

Increases solubility in non-

polar/moderately polar

Lipophilicity solvents (Toluene, DCM)
) compared to methyl analogs.
[1]
Tertiary Nitrogen ( Acts as a Hydrogen Bond
H-Bonding Acceptor (HBA).[1] No H-bond

) + Carbonyl Oxygen

donor sites (Aprotic).[1]

Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) and data from the structural analog 1-
methyl-2-acetylimidazole (CAS 85692-37-1), we project the following solubility trends. PAI
exhibits a "dual nature"—soluble in both polar organic solvents and moderately non-polar

extractants.[1]

Estimated Solubility Ranking (at 298.15 K)

Qualitative assessment for process design.[1]
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Solvent Class

Representative
Solvents

] - Mechanistic
Predicted Solubility .
Rationale

Chlorinated

Dichloromethane
(DCM), Chloroform

Strong dipole-dipole
interactions; DCM is

Very High an excellent solvent
for substituted

imidazoles.[1]

Polar Aprotic

Acetone, Acetonitrile,
DMF

"Like dissolves like";
matches the high
High dipole moment of the

acetyl-imidazole core.

[1]

Alcohols

Methanol, Ethanol

Strong H-bonding
between solvent -OH
and PAl's N/O

acceptors.[1]

High

Aromatic

Toluene, Xylene

The propyl chain

facilitates interaction,
Moderate but the polar core

resists complete

miscibility at low T.

Aliphatic

Hexane, Heptane

Polarity mismatch;

dominant hydrophobic
Low

effect excludes the

polar core.[1]

Aqueous

Water

More lipophilic than 1-

acetylimidazole; likely
Moderate/Low o -

limited solubility due

to the propyl chain.[1]
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Process Insight: For crystallization, a Toluene/Heptane anti-solvent system or Isopropanol

(cooling) are likely the most effective starting points.[1]

Experimental Protocol: Gravimetric Determination

To generate authoritative solubility data, the Isothermal Saturation Method (Static Equilibrium)
is the industry standard.[1] This protocol ensures thermodynamic equilibrium is reached and
validated.

Required Materials

e Solute: 1-Propyl-2-acetylimidazole (Purity > 99% by HPLC).[1]

e Solvents: Analytical grade (HPLC grade recommended).

o Equipment: Jacketed equilibrium cell, magnetic stirrer, circulating water bath (
K), analytical balance (
mgQ).

Step-by-Step Workflow

o Preparation: Add excess PAI to 20 mL of the target solvent in a jacketed glass vessel.
o Equilibration: Stir continuously at the set temperature for 24 hours.

o Settling: Stop stirring and allow the suspension to settle for 2—4 hours to ensure phase
separation.

o Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

m PTFE filter.[1]
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¢ Quantification:
o Transfer a known mass of supernatant to a weighing dish.[1]
o Evaporate solvent under vacuum/nitrogen flow until constant mass is achieved.[1]
o Alternative: Dilute and quantify via HPLC-UV (254 nm).[1]
» Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be
J1]

Workflow Visualization
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Click to download full resolution via product page

Figure 1: Standardized workflow for the isothermal determination of PAI solubility.

Thermodynamic Modeling & Correlation

Raw experimental data must be correlated to mathematical models to allow for interpolation
and process simulation.[1]

Modified Apelblat Equation

The modified Apelblat equation is the most robust model for correlating solubility (

) with temperature (
) for imidazole derivatives in organic solvents.[1]
 : Mole fraction solubility of PAI.

e : Absolute temperature (K).[1][2]
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» : Empirical model parameters determined via non-linear regression.

» Validation: The Relative Average Deviation (RAD) should be

for a valid fit.

Thermodynamic Functions

Using the van't Hoff analysis, the dissolution enthalpy (

) and entropy (
) are derived: [1]

o Positive

: Endothermic dissolution (Solubility increases with T).[1]

o Positive

. Entropy-driven process.[1]

Strategic Solvent Selection Guide

For researchers developing synthesis or purification steps involving PAI, use the following
decision logic to select the optimal solvent system.
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Figure 2: Decision tree for solvent selection based on unit operation requirements.[1]
References
» Shake-Flask Method Standards
o NIST/IUPAC Solubility Data Series.[1] "Standard protocols for solubility measurement.” [1]
o Thermodynamic Modeling (Apelblat)

o Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic,
3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278
to 348) K." Journal of Chemical Thermodynamics.[1] [1]

e Hansen Solubility Parameters

o Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.
[11[1]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1504337/docs?utm_src=pdf-body-img#comprehensive-solubility-profiling-of-1-propyl-2-acetylimidazole-pai
https://pubchem.ncbi.nlm.nih.gov/compound/n-Propylimidazole
https://pubchem.ncbi.nlm.nih.gov/compound/n-Propylimidazole
https://pubchem.ncbi.nlm.nih.gov/compound/n-Propylimidazole
https://pubchem.ncbi.nlm.nih.gov/compound/n-Propylimidazole
https://pubchem.ncbi.nlm.nih.gov/compound/n-Propylimidazole
https://pubchem.ncbi.nlm.nih.gov/compound/n-Propylimidazole
https://pubchem.ncbi.nlm.nih.gov/compound/n-Propylimidazole
https://pubchem.ncbi.nlm.nih.gov/compound/n-Propylimidazole
https://pubchem.ncbi.nlm.nih.gov/compound/n-Propylimidazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1504337?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Analogous Data (1-Methyl-2-acetylimidazole)

o PubChem Compound Summary for CID 2773958.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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e 2.researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Comprehensive Solubility Profiling of 1-Propyl-2-
Acetylimidazole (PAI)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1504337/docs#comprehensive-solubility-profiling-of-
1-propyl-2-acetylimidazole-pai]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1504337?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

